Harmaline hydrochloride
Overview
Description
Harmaline hydrochloride is a fluorescent indole alkaloid belonging to the group of harmala alkaloids and beta-carbolines. It is the partly hydrogenated form of harmine and is known for its psychoactive properties. This compound is found in various plants, including Peganum harmala (Syrian rue) and the hallucinogenic beverage ayahuasca, traditionally brewed using Banisteriopsis caapi .
Mechanism of Action
Target of Action
Harmaline hydrochloride primarily targets Histamine N-methyltransferase (HNMT) . HNMT is an enzyme that plays a crucial role in the inactivation of histamine, a compound involved in local immune responses and acting as a neurotransmitter.
Mode of Action
This compound acts as an inhibitor of HNMT . By inhibiting this enzyme, this compound can increase the levels of histamine, which may result in enhanced neurotransmission or immune responses.
Biochemical Pathways
It’s known that harmaline can influence the cholinergic system by inhibiting acetylcholinesterase activity . This inhibition can lead to an increase in acetylcholine, a neurotransmitter essential for memory and learning. Additionally, harmaline has been shown to have antioxidant and anti-inflammatory effects .
Pharmacokinetics
It’s known that the compound’s bioavailability and side effects can limit its clinical use . The metabolism of harmaline involves the cytochrome P450 2D6 (CYP2D6) enzyme , which can lead to variations in harmaline metabolism and pharmacokinetics among individuals with different CYP2D6 phenotypes .
Result of Action
The action of this compound can lead to various molecular and cellular effects. For instance, it has been reported to exhibit antifungal effects against resistant Candida albicans when combined with azoles . Moreover, harmaline can control the period length in mammalian cells by increasing PER2 protein stability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs can affect its action. Harmaline may increase the central nervous system depressant activities of certain drugs . Furthermore, the compound’s action can be influenced by the individual’s genetic makeup, particularly the status of the CYP2D6 enzyme .
Biochemical Analysis
Biochemical Properties
Harmaline hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes and biomolecules. It acts as an acetylcholinesterase inhibitor, which means it can prevent the breakdown of acetylcholine, a neurotransmitter, thereby enhancing cholinergic transmission . Additionally, this compound stimulates the release of dopamine in the striatum of rats at high doses . It also interacts with monoamine oxidase A (MAO-A), inhibiting its activity and thus affecting the metabolism of monoamines such as serotonin and norepinephrine .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been shown to induce tremors in animal models by affecting the central nervous system . In human periodontal ligament cells, this compound promotes tissue regeneration and increases the formation of tooth roots and periodontal tissues by inducing the phosphorylation of SMAD1/5/8 . It also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes and neurotransmitters .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits monoamine oxidase A (MAO-A), leading to increased levels of monoamines such as serotonin and norepinephrine . This inhibition can result in both therapeutic and adverse effects, depending on the context. This compound also acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and enhancing cholinergic transmission . Additionally, it stimulates the release of dopamine in the striatum, which can influence motor control and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed to induce tremors in animal models shortly after administration, with the tremors lasting for several hours . The stability and degradation of this compound in vitro and in vivo can affect its long-term impact on cellular function. Studies have shown that this compound can control period length in mammalian cells, indicating its potential influence on circadian rhythms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a swine model, this compound-induced tremors appeared immediately following intravenous injection and were maintained for over two hours . The amplitude, triggering time, and duration of the tremors were dose-dependent, with higher doses resulting in more pronounced effects . In non-human primates, this compound-induced tremors were observed at doses ranging from 2 to 12 mg/kg, with higher doses leading to decreased task engagement and increased tremor intensity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes first-pass metabolism after oral ingestion, which can contribute to its low bioavailability . This compound is metabolized to other hydroxylated products, which can affect its pharmacological activity . It also forces the anabolic metabolism of serotonin into N-acetylserotonin (normelatonin) and then to melatonin, the body’s principal sleep-regulating hormone .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various mechanisms. This compound is absorbed by transcellular passive diffusion and can upregulate the expression of multidrug resistance-associated protein 2 (MRP2), indicating its role as a substrate for this transporter . This interaction can influence the localization and accumulation of this compound within cells and tissues.
Subcellular Localization
This compound exhibits distinctive subcellular localization patterns. It has been shown to localize within specific cellular compartments, where it can exert its photosensitizing properties and induce DNA damage . The subcellular internalization and localization of this compound can affect its activity and function, with different structural derivatives showing varying patterns of localization and biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Harmaline hydrochloride can be synthesized through the thermolysis of substituted 4-aryl-3-azidopyridines. This method involves heating the azidopyridines to induce the formation of harmaline and its structural analogs . Another common method involves the Pictet-Spengler reaction of tryptophan with corresponding aldehydes, followed by decarboxylative aromatization .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as Peganum harmala seeds. The seeds are processed to isolate harmaline, which is then converted to its hydrochloride salt for stability and solubility .
Chemical Reactions Analysis
Types of Reactions: Harmaline hydrochloride undergoes various chemical reactions, including:
Oxidation: Harmaline can be oxidized to harmine, a closely related compound.
Reduction: Harmaline can be reduced to harmalol.
Substitution: Harmaline can undergo substitution reactions, particularly at the nitrogen atom in the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Harmine
Reduction: Harmalol
Substitution: Various substituted harmaline derivatives.
Scientific Research Applications
Harmaline hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Harmalol: Harmalol is the reduced form of harmaline, with an additional hydrogen atom.
Tetrahydroharmine: Tetrahydroharmine is a fully hydrogenated analog of harmine.
Uniqueness: Harmaline hydrochloride is unique due to its reversible inhibition of monoamine oxidase A, which reduces the risk of hypertensive crises compared to irreversible inhibitors. Its fluorescent properties also make it valuable for various research applications .
Properties
IUPAC Name |
7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-4,7,15H,5-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULNGKOFHCQQQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1NC3=C2C=CC(=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975685 | |
Record name | 7-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
363-11-1, 6027-98-1 | |
Record name | Harmaline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=363-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Harmidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Harmaline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Harmaline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.051 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HARMALINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64056X913V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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